Cas no 2382895-40-9 (2-Chloro-4-iodo-3-methylbenzoic acid)
2-Chloro-4-iodo-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-27101456
- 2-Chloro-4-iodo-3-methylbenzoic acid
- Z3325789687
- 2382895-40-9
-
- MDL: MFCD32710931
- Inchi: 1S/C8H6ClIO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
- InChI Key: MSIPGKQLJWOWEU-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=O)O)C(=C1C)Cl
Computed Properties
- Exact Mass: 295.91010g/mol
- Monoisotopic Mass: 295.91010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 37.3Ų
2-Chloro-4-iodo-3-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27101456-0.05g |
2-chloro-4-iodo-3-methylbenzoic acid |
2382895-40-9 | 95% | 0.05g |
$174.0 | 2023-11-13 | |
| Enamine | EN300-27101456-0.1g |
2-chloro-4-iodo-3-methylbenzoic acid |
2382895-40-9 | 95% | 0.1g |
$257.0 | 2023-11-13 | |
| Enamine | EN300-27101456-0.25g |
2-chloro-4-iodo-3-methylbenzoic acid |
2382895-40-9 | 95% | 0.25g |
$367.0 | 2023-11-13 | |
| Enamine | EN300-27101456-0.5g |
2-chloro-4-iodo-3-methylbenzoic acid |
2382895-40-9 | 95% | 0.5g |
$579.0 | 2023-11-13 | |
| Enamine | EN300-27101456-1.0g |
2-chloro-4-iodo-3-methylbenzoic acid |
2382895-40-9 | 95% | 1g |
$743.0 | 2023-06-02 | |
| Enamine | EN300-27101456-2.5g |
2-chloro-4-iodo-3-methylbenzoic acid |
2382895-40-9 | 95% | 2.5g |
$1454.0 | 2023-11-13 | |
| Enamine | EN300-27101456-5.0g |
2-chloro-4-iodo-3-methylbenzoic acid |
2382895-40-9 | 95% | 5g |
$2152.0 | 2023-06-02 | |
| Enamine | EN300-27101456-10.0g |
2-chloro-4-iodo-3-methylbenzoic acid |
2382895-40-9 | 95% | 10g |
$3191.0 | 2023-06-02 | |
| Enamine | EN300-27101456-1g |
2-chloro-4-iodo-3-methylbenzoic acid |
2382895-40-9 | 95% | 1g |
$743.0 | 2023-11-13 | |
| Enamine | EN300-27101456-5g |
2-chloro-4-iodo-3-methylbenzoic acid |
2382895-40-9 | 95% | 5g |
$2152.0 | 2023-11-13 |
2-Chloro-4-iodo-3-methylbenzoic acid Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-Chloro-4-iodo-3-methylbenzoic acid
Introduction to 2-Chloro-4-iodo-3-methylbenzoic acid (CAS No. 2382895-40-9)
2-Chloro-4-iodo-3-methylbenzoic acid, with the chemical identifier CAS No. 2382895-40-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of both chloro and iodo substituents, which contribute to its unique reactivity and potential applications in drug discovery and material science. The structural motif of this molecule, featuring a methyl group at the 3-position, enhances its versatility as a building block for more complex chemical entities.
The synthesis of 2-Chloro-4-iodo-3-methylbenzoic acid involves multi-step organic transformations that highlight the importance of precise functional group manipulation. The chloro and iodo substituents are strategically positioned to allow for further derivatization, making this compound a valuable intermediate in the preparation of biologically active molecules. Researchers have leveraged its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce additional functional groups and explore novel pharmacophores.
In recent years, the pharmaceutical industry has shown increasing interest in benzoic acid derivatives due to their broad spectrum of biological activities. 2-Chloro-4-iodo-3-methylbenzoic acid has been investigated for its potential as a precursor in the development of therapeutic agents targeting various diseases. For instance, studies have explored its role in synthesizing compounds with anti-inflammatory, antimicrobial, and anticancer properties. The presence of halogen atoms not only enhances the compound's reactivity but also influences its electronic properties, making it an attractive candidate for designing molecules with specific interactions with biological targets.
The compound's unique structural features have also been exploited in material science applications. For example, researchers have examined its use in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The halogenated aromatic ring system contributes to electron delocalization, which is crucial for optimizing charge transport properties in electronic materials. Additionally, the versatility of 2-Chloro-4-iodo-3-methylbenzoic acid as a precursor allows for fine-tuning of molecular architecture to tailor desired physical and chemical properties.
Advances in computational chemistry have further facilitated the exploration of 2-Chloro-4-iodo-3-methylbenzoic acid's potential applications. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of drug candidates. These simulations have helped predict binding affinities and identify key pharmacophoric elements within the molecule. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to screen large libraries of compounds efficiently.
The synthesis and application of 2-Chloro-4-iodo-3-methylbenzoic acid also highlight the importance of sustainable chemistry practices. Efforts have been made to develop greener synthetic routes that minimize waste and reduce environmental impact. Catalytic methods and solvent-free reactions are among the strategies employed to enhance efficiency and sustainability. These innovations align with global initiatives to promote green chemistry principles, ensuring that the production of valuable compounds like 2-Chloro-4-iodo-3-methylbenzoic acid is both effective and environmentally responsible.
Future research directions for 2-Chloro-4-iodo-3-methylbenzoic acid may include exploring its role in emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. The compound's structural features offer opportunities for designing molecules that modulate complex biological pathways. Additionally, interdisciplinary collaborations between organic chemists, biochemists, and pharmacologists will be crucial in unlocking its full potential as a pharmacological tool.
In conclusion, 2-Chloro-4-iodo-3-methylbenzoic acid (CAS No. 2382895-40-9) is a versatile and highly reactive compound with significant implications in medicinal chemistry and material science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules and advanced materials. As research continues to evolve, this compound is poised to play an increasingly important role in addressing global challenges in healthcare and technology.
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